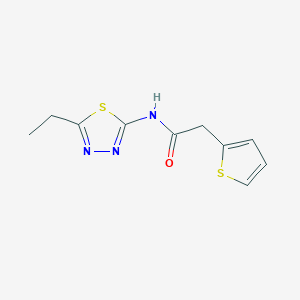![molecular formula C22H26N2O4S B445225 Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate CAS No. 495375-62-7](/img/structure/B445225.png)
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate is a complex organic compound with the molecular formula C22H26N2O4S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.
Functional Group Substitution: The thiophene ring is then functionalized with various groups, including the cyclobutylcarbonyl, toluidinocarbonyl, and isopropyl groups. This is achieved through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. This ensures a consistent and high-yield production process, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-methylphenyl)thiophene-3-carboxylate: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(phenyl)thiophene-3-carboxylate: Another related compound with distinct functional groups, resulting in unique reactivity and uses.
Propriétés
IUPAC Name |
propan-2-yl 2-(cyclobutanecarbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-12(2)28-22(27)17-14(4)18(20(26)23-16-11-6-5-8-13(16)3)29-21(17)24-19(25)15-9-7-10-15/h5-6,8,11-12,15H,7,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINSRYZAMXQRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CCC3)C(=O)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445143.png)
![Methyl 2-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445146.png)
![4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445147.png)
![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445148.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B445149.png)
![4-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B445152.png)
![3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445155.png)

![4-bromo-3,5-dimethyl-1-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445157.png)
![5-(4-bromophenyl)-3-chloro-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445158.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B445159.png)
![4-bromo-1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445160.png)
![2,4-DIETHYL 3-METHYL-5-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B445161.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445162.png)
